(3,5-dimethylpyrazolyl)-N-methyl-N-(4-methylphenyl)carboxamide
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Overview
Description
(3,5-dimethylpyrazolyl)-N-methyl-N-(4-methylphenyl)carboxamide is a synthetic organic compound that belongs to the class of carboxamides. Carboxamides are known for their diverse applications in medicinal chemistry, agriculture, and material science. This compound, in particular, may exhibit unique properties due to the presence of both pyrazole and tolyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dimethylpyrazolyl)-N-methyl-N-(4-methylphenyl)carboxamide typically involves the reaction of 3,5-dimethylpyrazole with N-methyl-N-(4-methylphenyl)carbamoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(3,5-dimethylpyrazolyl)-N-methyl-N-(4-methylphenyl)carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, (3,5-dimethylpyrazolyl)-N-methyl-N-(4-methylphenyl)carboxamide can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology and Medicine
In biological and medicinal research, this compound could be investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (3,5-dimethylpyrazolyl)-N-methyl-N-(4-methylphenyl)carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(3,5-dimethylpyrazolyl)-N-methyl-N-phenylcarboxamide: Similar structure but without the methyl group on the phenyl ring.
(3,5-dimethylpyrazolyl)-N-methyl-N-(4-chlorophenyl)carboxamide: Similar structure but with a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness
The presence of the 4-methylphenyl group in (3,5-dimethylpyrazolyl)-N-methyl-N-(4-methylphenyl)carboxamide may confer unique properties such as increased lipophilicity or altered electronic effects, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
N,3,5-trimethyl-N-(4-methylphenyl)pyrazole-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-10-5-7-13(8-6-10)16(4)14(18)17-12(3)9-11(2)15-17/h5-9H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMKAYGCTVOUMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)C(=O)N2C(=CC(=N2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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